1-Chloropropane-d7

Vue d'ensemble

Description

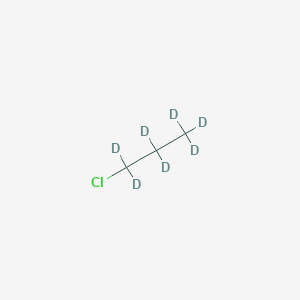

1-Chloropropane-d7, also known as n-Propyl Chloride, is a compound with the molecular formula C3H7Cl . It is the simplest asymmetric chloropropane, analogous to the symmetric 2-chloropropane .

Synthesis Analysis

1-Chloropropane-d7 can be synthesized by reacting n-propyl alcohol with phosphorus trichloride in the presence of a zinc chloride catalyst .Molecular Structure Analysis

The molecular structure of 1-Chloropropane-d7 consists of three carbon atoms, seven hydrogen atoms, and one chlorine atom . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge .Chemical Reactions Analysis

Halogenoalkanes like 1-Chloropropane-d7 are much more reactive than alkanes due to the presence of the electronegative halogens. They undergo two key types of reactions: nucleophilic substitution reactions, where a halogen is substituted for another atom or group of atoms, and elimination reactions, where a hydrogen halide is eliminated during the reaction .Physical And Chemical Properties Analysis

1-Chloropropane-d7 is a clear colorless liquid . Due to the presence of the heavy electronegative chlorine atom, 1-chloropropane has a higher melting point and boiling point than propane .Applications De Recherche Scientifique

Isotope Studies and Environmental Impacts

1-Chloropropane-d7 is used in scientific research for isotope studies. It has been utilized to understand the behavior and transformation of chlorinated hydrocarbons in the environment. For instance, studies have shown that chlorinated propanes can undergo complete dechlorination by anaerobic bacteria, transforming into less harmful compounds (Loffler et al., 1997).

Toxicology and Health Effects

Research on 1-Chloropropane-d7 contributes to the field of toxicology, especially concerning the health effects of chlorinated hydrocarbons. Studies have been conducted to understand the mechanisms of toxicity, such as the formation of N7-guanyl adducts, which may contribute to the compound's potential harmful effects on the liver and kidneys (Humphreys et al., 1991).

Photolysis and Chemical Behavior

Research into the photolysis of chloropropane derivatives, including 1-Chloropropane-d7, helps in understanding the chemical behavior of these compounds under different environmental conditions. This includes studies on bond cleavage mechanisms under various light conditions, providing insights into the stability and reactivity of these chemicals (Mathews et al., 1994).

Biochemical Transformations

1-Chloropropane-d7 has been used to study biochemical transformations by microorganisms. For example, research involving Methylosinus trichosporium OB3b, a bacteria expressing soluble methane monooxygenase, shows how chlorinated propanes can be cometabolically oxidized, indicating potential bioremediation applications (Bosma & Janssen, 1998).

Safety And Hazards

1-Chloropropane-d7 is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVRZFUUCLYTO-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloropropane-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)

![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)